molecular formula C15H19NO3 B11856746 5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one CAS No. 35690-87-0

5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one

Cat. No.: B11856746
CAS No.: 35690-87-0
M. Wt: 261.32 g/mol
InChI Key: IKDQGVYHJNOUCS-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one is a complex organic compound with the molecular formula C15H19NO3. This compound is part of the benzoquinoline family, known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-dimethoxy-1-indanone with suitable reagents can lead to the formation of the desired benzoquinoline derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzoquinoline derivatives, such as:

Properties

CAS No.

35690-87-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-3,8,9,9a-tetrahydro-2H-benzo[de]quinolin-7-one

InChI

InChI=1S/C15H19NO3/c1-16-7-6-9-8-12(18-2)15(19-3)14-11(17)5-4-10(16)13(9)14/h8,10H,4-7H2,1-3H3

InChI Key

IKDQGVYHJNOUCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CCC3=O)OC)OC

Origin of Product

United States

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